molecular formula C14H10F3N3O2 B2997632 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine CAS No. 866019-14-9

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine

Cat. No. B2997632
CAS RN: 866019-14-9
M. Wt: 309.248
InChI Key: LHGWSUFNKHKLAN-UKWGHVSLSA-N
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Description

“2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine” is a chemical compound with the molecular formula C14H10F3N3O2 . It is used in various chemical reactions and has been mentioned in several scientific literature .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazine ring with a trifluoromethyl benzoyl group attached to it . The exact structure can be found in dedicated chemical databases .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study developed an efficient strategy for the synthesis of benzofuro[2,3-b]pyrazines, a tricyclic scaffold, through a multistep cascade sequence using nanopalladium as a recyclable catalyst. One of the products, 3w, exhibited significant anticancer activity against T-24 and HeLa cells (Wang et al., 2019).

Antimicrobial Activity

  • A series of 2-pyrazolines bearing benzenesulfonamide moieties showed potential as antimicrobial agents against Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi. The compounds were synthesized from α,β-unsaturated ketones and evaluated for their antimicrobial properties (Hassan, 2013).

Anti-Inflammatory and Analgesic Properties

  • Research on imidazo[1,2-a]pyrazine derivatives, synthesized from substituted 2-aminopyrazines, evaluated their potential as anti-inflammatory agents. The pharmacological testing in vivo indicated promising results for these compounds (Abignente et al., 1992).

Antiviral Activities

  • Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and showed remarkable antiavian influenza virus activity. Several compounds demonstrated significant antiviral activities against bird flu influenza H5N1 (Hebishy et al., 2020).

Green Chemistry Applications

  • A study on green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlighted the environmental benefits of such processes. These compounds were synthesized under solvent-free conditions, emphasizing the importance of eco-friendly chemistry (Al-Matar et al., 2010).

Molecular Docking and Anti-Diabetic Studies

  • A study involving the synthesis of novel benzimidazole-pyrazoline hybrid molecules included molecular docking and anti-diabetic studies. These compounds demonstrated significant α-glucosidase inhibition activity, suggesting potential applications in diabetes treatment (Ibraheem et al., 2020).

properties

IUPAC Name

[(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2/c1-9(12-8-18-5-6-19-12)20-22-13(21)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWSUFNKHKLAN-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326649
Record name [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine

CAS RN

866019-14-9
Record name [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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